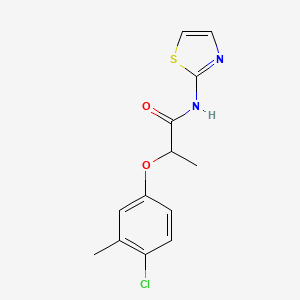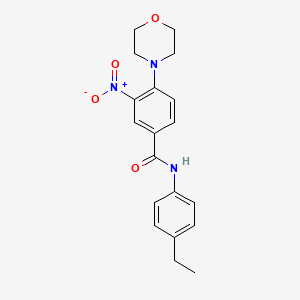![molecular formula C19H20N2OS B4409575 3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B4409575.png)
3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone
Descripción general
Descripción
3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment. In
Mecanismo De Acción
3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, which is a transmembrane receptor tyrosine kinase involved in cell proliferation and survival. By inhibiting EGFR activity, this compound can block downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, making it a valuable tool for studying EGFR signaling pathways in cancer cells. However, its effectiveness may vary depending on the specific cancer cell line being studied. In addition, this compound has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone. One potential area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the investigation of this compound in combination with other targeted therapies or immunotherapies for the treatment of cancer. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
3-[4-(4-methylphenyl)sulfanylbutyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-8-10-16(11-9-15)23-13-5-4-12-21-14-20-18-7-3-2-6-17(18)19(21)22/h2-3,6-11,14H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCQASOSIFGTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409505.png)
![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4409526.png)

![2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409554.png)
![4-{[(2-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409559.png)
![4-ethyl-3-(2-furyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4409565.png)
![1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride](/img/structure/B4409566.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4409593.png)